4,4'-二溴联苯-D8

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

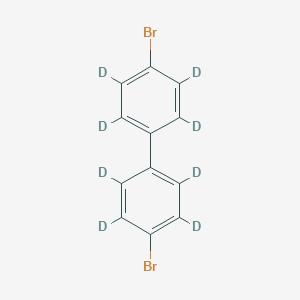

4,4’-Dibromodiphenyl-D8 is the deuterium labeled 4’,4-Dibromobiphenyl . It is commonly used as fire retardants and plasticizers . It also has applications in gas chromatography and liquid chromatography analysis .

Synthesis Analysis

The synthesis of 4,4’-Dibromobiphenyl involves the bromination of biphenyl in a reaction medium containing at least one strong acid having a pKa of at most 4 . This process permits the attainment, at ambient temperature, of yields that can be in excess of 85% .Molecular Structure Analysis

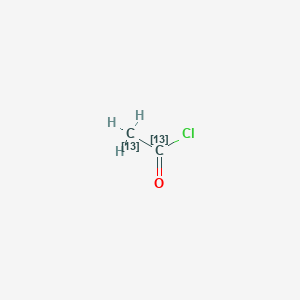

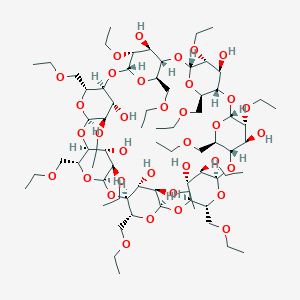

The molecular formula of 4,4’-Dibromodiphenyl-D8 is C12D8Br2 . Its average mass is 320.049 Da and its monoisotopic mass is 317.949463 Da .Chemical Reactions Analysis

The degradation of 4,4’-dibromobiphenyl, through a photoelectrocatalytic process, was studied . Additionally, BDE 15 can be effectively transformed through the reaction mediated by LiP .Physical And Chemical Properties Analysis

4,4’-Dibromodiphenyl-D8 is a solid with a boiling point of 355-360 °C and a melting point of 163-165 °C . Its SMILES string is Brc1ccc(cc1)-c2ccc(Br)cc2 .科学研究应用

Photoelectrocatalytic Degradation

The degradation of 4,4′-dibromobiphenyl, through a photoelectrocatalytic process, has been studied . This process could be used to break down the compound in environmental settings or waste treatment facilities.

Transformation by Lignin Peroxidase

4,4′-Dibromodiphenyl-D8 can be transformed by lignin peroxidase (LiP), an extracellular enzyme produced by certain white rot fungi . This transformation could be used to degrade the compound in soil or other environments where these fungi are present.

Study of Hydroxylated Derivatives

The structurally related hydroxylated polybrominated diphenyl ether (PBDE) like hydroxylated 4,4′-dibromodiphenyl ether widely occur in precipitation, surface water, and biotic media . The origins of hydroxylated PBDEs (OH-PBDEs) are of particular interest due to their greater toxic potencies than the corresponding PBDEs .

Toxicity Studies

Due to the potential toxicity of 4,4’-Dibromodiphenyl-D8 and its derivatives, it can be used in studies to understand the effects of these compounds on biological systems .

Environmental Monitoring

4,4’-Dibromodiphenyl-D8 can be used as a marker in environmental monitoring studies due to its persistence and potential for bioaccumulation .

Chemical Synthesis

4,4’-Dibromodiphenyl-D8 can be used as a starting material in the synthesis of other brominated compounds .

安全和危害

作用机制

Target of Action

The primary target of 4,4’-Dibromodiphenyl-D8 is the Aryl hydrocarbon receptor . This receptor plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .

Mode of Action

4,4’-Dibromodiphenyl-D8 interacts with its target, the Aryl hydrocarbon receptor, by binding to it . This binding triggers a series of changes in the receptor, which can lead to various downstream effects .

Biochemical Pathways

It has been observed that this compound can be transformed by lignin peroxidase (lip), an extracellular enzyme produced by certain white rot fungus . This transformation leads to the production of two different mono-OH-dibromodiphenyl ethers .

Pharmacokinetics

It is known that the compound is solid at room temperature, with a boiling point of 355-360 °c and a melting point of 163-165 °c . These properties may impact the compound’s bioavailability.

Result of Action

It has been observed that the compound can be effectively transformed by lignin peroxidase, leading to the production of two different mono-oh-dibromodiphenyl ethers . These transformation products may have different properties and effects compared to the original compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,4’-Dibromodiphenyl-D8. For instance, the presence of natural organic matter (NOM) has been found to impair the enhancement effect of veratryl alcohol (VA) on lignin peroxidase performance . This suggests that the compound’s action can be influenced by the presence of other substances in the environment .

属性

IUPAC Name |

1-bromo-4-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,3,5,6-tetradeuteriobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJQYILBCQPYBI-PGRXLJNUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2=C(C(=C(C(=C2[2H])[2H])Br)[2H])[2H])[2H])[2H])Br)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016849 |

Source

|

| Record name | 1-Bromo-4-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,3,5,6-tetradeuteriobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,3,5,6-tetradeuteriobenzene | |

CAS RN |

80523-79-1 |

Source

|

| Record name | 1-Bromo-4-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,3,5,6-tetradeuteriobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

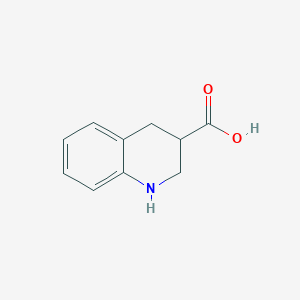

![4-[2-[(1-Carboxy-4-hydroxybutyl)amino]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B48345.png)